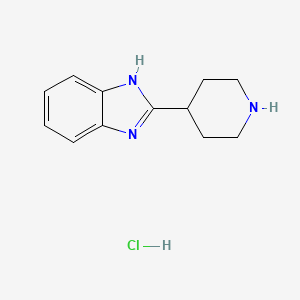

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride

Overview

Description

2-Piperidin-4-yl-1H-benzimidazole is a chemical compound used as a reagent in the synthesis of various derivatives. These derivatives have been found to be potent sodium channel blockers for the treatment of ischemic stroke . It is also used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .

Synthesis Analysis

A novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivative with good anti-inflammatory activity was identified from an in-house library. Based on this hit compound, two series of 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivatives were designed and synthesized as novel anti-inflammatory agents .Molecular Structure Analysis

The molecular formula of 2-Piperidin-4-yl-1H-benzimidazole is C12H15N3. The InChI representation of the molecule is InChI=1S/C12H15N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) .Chemical Reactions Analysis

2-Piperidin-4-yl-1H-benzimidazole has been used as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It is also used as a reagent in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .Physical And Chemical Properties Analysis

The molecular weight of 2-Piperidin-4-yl-1H-benzimidazole is 201.27 g/mol. It has a XLogP3 value of 1.9, indicating its lipophilicity. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications

Sodium Channel Blockers for Ischemic Stroke

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride: is utilized as a reagent in synthesizing 3-amino-1-(5-indanyloxy)-2-propanol derivatives . These derivatives are potent sodium channel blockers, which are crucial in the treatment of ischemic stroke . By inhibiting sodium channels, these compounds can reduce the excitotoxicity that contributes to neuronal damage during strokes.

Akt1/Akt2 Dual Inhibitors

This compound is also employed in the creation of 2,3,5-trisubstituted pyridine derivatives . These derivatives act as potent inhibitors of Akt1 and Akt2, which are serine/threonine-specific protein kinases involved in various cellular processes, including glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Allergic Rhinitis and Chronic Idiopathic Urticaria

An impurity of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride , known as 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole Hydrochloride , is associated with Bilastine. Bilastine is a non-sedating H1-antihistamine used for the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .

Life Sciences Research

The compound is part of a unique collection of chemicals provided for early discovery researchers. It’s used across various fields of life sciences research, including organic synthesis, material science, chromatography, and analysis .

Organic Synthesis

In organic chemistry, 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride serves as a versatile reagent for constructing complex molecular structures. Its role in organic synthesis is pivotal due to its reactivity and the ability to form stable compounds with various functional groups .

Material Science

Researchers in material science may use this compound to develop new materials with specific properties, such as enhanced conductivity or improved thermal stability. The benzimidazole moiety can interact with other molecules and materials, potentially leading to innovative applications in nanotechnology and electronics .

Mechanism of Action

Target of Action

It’s structurally similar compounds have been used as reagents in the synthesis of derivatives that act as potent sodium channel blockers .

Mode of Action

Based on its use in the synthesis of sodium channel blockers, it can be inferred that it may interact with sodium channels, leading to changes in the membrane potential and affecting the propagation of action potentials .

Biochemical Pathways

Sodium channel blockers typically affect the action potential pathway in neurons, preventing the initiation and propagation of action potentials .

Result of Action

As a potential sodium channel blocker, it could potentially inhibit the propagation of action potentials, affecting neuronal signaling .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-piperidin-4-yl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPRHWFNRDEYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656388 | |

| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride | |

CAS RN |

824403-74-9 | |

| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

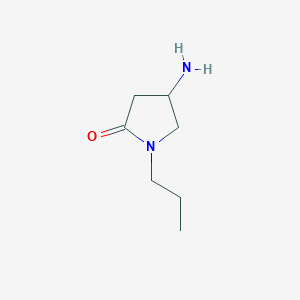

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)